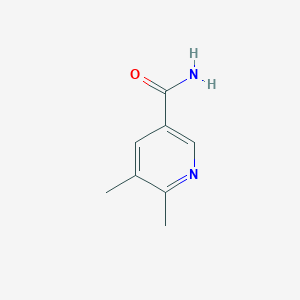
5,6-Dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5,6-Dimethylpyridine-3-carboxamide, a derivative of pyridine, has garnered attention in recent years for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring with two methyl groups at positions 5 and 6 and a carboxamide functional group at position 3. This unique arrangement of functional groups is crucial for its interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| Solubility | Soluble in polar solvents |
| Stability | Stable under standard laboratory conditions |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes critical for cellular processes. For example, it can bind to active sites of kinases involved in signaling pathways that regulate cell proliferation and survival.
- Gene Expression Modulation : By interacting with transcription factors, it can influence gene expression patterns, leading to alterations in cellular metabolism.
- Cell Signaling Pathways : It affects key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cellular responses to external stimuli.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against various pathogens, potentially disrupting bacterial cell processes.
- Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound demonstrated dose-dependent effects on human cancer cell lines. For instance, it inhibited cell growth at certain concentrations while promoting apoptosis in melanoma cell lines (A375 and C32) .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic potential of the compound. Results indicated a significant reduction in tumor size in xenograft models when administered at optimal doses .
- Comparative Studies : When compared to similar compounds lacking the carboxamide group, this compound exhibited enhanced biological activity, underscoring the importance of its unique structure .
Summary of Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Effect/Outcome |
|---|---|
| Antimicrobial | Active against various pathogens |
| Anticancer | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Inhibits specific kinases involved in signaling |
| Gene Modulation | Alters expression patterns influencing metabolism |
特性
IUPAC Name |
5,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-10-6(5)2/h3-4H,1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXNYSJDXKIXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














